molecular formula C14H19NO4S B1386864 (1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid CAS No. 1082293-49-9

(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid

Cat. No.: B1386864
CAS No.: 1082293-49-9
M. Wt: 297.37 g/mol
InChI Key: YRZWIHBEJNXXFX-UHFFFAOYSA-N
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Description

(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid is an organic compound that features a piperidine ring substituted with a sulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Acetic Acid Moiety: The acetic acid group is introduced through carboxylation reactions, typically involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the phenyl ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or phenyl ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid
  • (1-[(4-Chlorophenyl)sulfonyl]piperidin-3-YL)acetic acid
  • (1-[(4-Bromophenyl)sulfonyl]piperidin-3-YL)acetic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring (e.g., fluorine, chlorine, bromine).
  • Chemical Properties: These differences can affect the compound’s reactivity, solubility, and stability.
  • Biological Activity: Variations in substituents can lead to differences in biological activity and specificity, making each compound unique in its applications.

Biological Activity

Overview

(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid is a synthetic organic compound characterized by a piperidine ring with a sulfonyl group and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural components:

  • Sulfonyl Group : Acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
  • Piperidine Ring : This moiety enhances the compound's binding affinity to various biological targets, influencing its pharmacological effects.

The compound's interaction with specific molecular targets can lead to various biological outcomes, including antimicrobial and anti-inflammatory effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds containing piperidine structures often possess antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth.

Anti-inflammatory Properties

The sulfonamide functionality in related compounds has been linked to anti-inflammatory effects. Research suggests that modifications in the piperidine structure can enhance these properties, making them potential candidates for developing anti-inflammatory drugs .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Differences
(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acidModerate antibacterial activityFluorine substituent may enhance solubility
(1-[(4-Chlorophenyl)sulfonyl]piperidin-3-YL)acetic acidStronger anti-inflammatory effectsChlorine substituent affects binding affinity
(1-[(4-Bromophenyl)sulfonyl]piperidin-3-YL)acetic acidSimilar antimicrobial propertiesBromine may influence reactivity

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial effects of synthesized piperidine derivatives, including those similar to this compound. The results indicated effective inhibition against multiple pathogens with varying MIC values .
  • Cholinesterase Inhibition : Another research focused on piperidine derivatives as potential cholinesterase inhibitors for treating neurodegenerative diseases. The study highlighted that specific structural modifications could enhance inhibitory potency .
  • Pharmacological Studies : A series of pharmacological evaluations indicated that compounds bearing the piperidine nucleus exhibit a range of activities, including anesthetic effects and glucose regulation . These findings support the exploration of this compound in therapeutic applications.

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-4-6-13(7-5-11)20(18,19)15-8-2-3-12(10-15)9-14(16)17/h4-7,12H,2-3,8-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZWIHBEJNXXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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